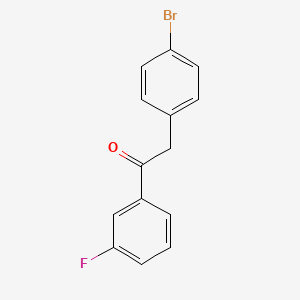
2-(4-Bromophenyl)-1-(3-fluorophenyl)-1-ethanone
Cat. No. B8445396
M. Wt: 293.13 g/mol
InChI Key: WYZHQGWUXGEKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608095B2
Procedure details


The title compound was prepared according to the procedure of Example 169 step 3 using 3-fluorobenzoyl chloride and 4-bromobenzylbromide, instead of 4-bromobenzoyl chloride and 4-(bromomethyl)-2-fluoro-1-(methylsulfanyl)benzene.



Name
4-(bromomethyl)-2-fluoro-1-(methylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1.BrC1C=CC(C(Cl)=O)=CC=1.BrCC1C=CC(SC)=C(F)C=1>>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][C:5]([C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)=[O:6])=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Step Four
|
Name
|
4-(bromomethyl)-2-fluoro-1-(methylsulfanyl)benzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC(=C(C=C1)SC)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)C1=CC(=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
